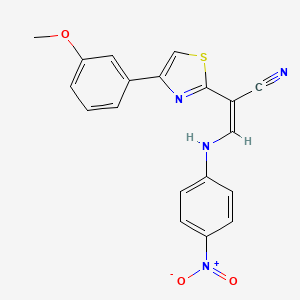

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

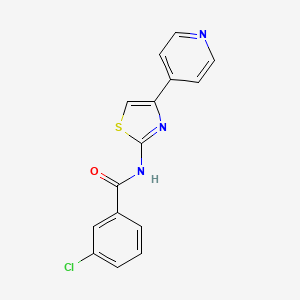

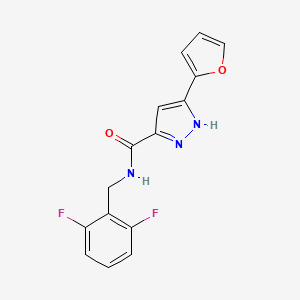

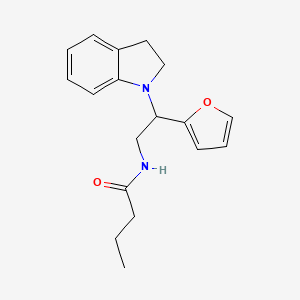

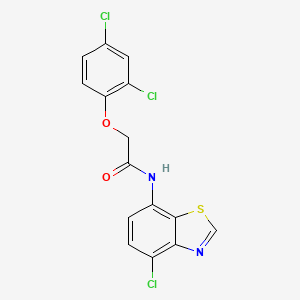

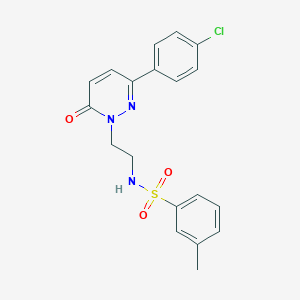

“(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also has methoxyphenyl and nitrophenyl groups attached to it. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiazole ring and the various functional groups. The thiazole ring is a five-membered ring with sulfur and nitrogen atoms, which can contribute to the compound’s reactivity. The methoxyphenyl and nitrophenyl groups could also influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of the thiazole ring and the functional groups present. The nitro group is typically quite reactive and can undergo reduction reactions. The methoxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could make the compound more polar, while the methoxy group could contribute to its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study by Szukalski et al. (2015) discussed the synthesis and photoinduced birefringence in polymethyl methacrylate (PMMA) polymer doped with photoisomerizable pyrazoline derivatives. These derivatives, including compounds similar to the requested chemical structure, exhibit significant potential for photonic applications due to their ability to undergo conformational changes upon light excitation, which can be exploited in the development of optical switchers and data storage devices (Szukalski et al., 2015).

Catalytic and Biological Studies

Parveen et al. (2014) conducted stereoselective synthesis of Z-acrylonitrile derivatives, including detailed catalytic studies and investigation of their acetylcholinesterase (AChE) inhibition capabilities. This research provides insights into the compound's potential therapeutic applications, showcasing its ability to inhibit AChE, a key enzyme in the pathogenesis of neurodegenerative diseases such as Alzheimer's (Parveen et al., 2014).

Antimicrobial Activity

Vinusha et al. (2015) explored the antimicrobial activities of imino-4-methoxyphenol thiazole derived Schiff base ligands, demonstrating moderate activity against specific bacterial and fungal species. Although the study does not directly reference the exact chemical structure , it highlights the antimicrobial potential of structurally related thiazole derivatives (Vinusha et al., 2015).

Optical and Electronic Applications

Research by Ouyang et al. (2016) on aggregation-enhanced emission (AIE) effects of diphenylacrylonitrile derivatives underlines the compound's relevance in developing new materials for optoelectronic devices. The study illustrates how these compounds can undergo significant shifts in fluorescence upon the application of external stimuli, such as mechanical pressure, making them suitable for sensors and optical limiters (Ouyang et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-26-17-4-2-3-13(9-17)18-12-27-19(22-18)14(10-20)11-21-15-5-7-16(8-6-15)23(24)25/h2-9,11-12,21H,1H3/b14-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRSQDAPQDGRCN-KAMYIIQDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-((4-nitrophenyl)amino)acrylonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-acetyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2929292.png)

![1-({[(3-Bromophenyl)methyl]carbamoyl}amino)cyclopentane-1-carboxylic acid](/img/structure/B2929295.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929297.png)

![Bis[(p-aminophenyl)ethyl(2-hydroxyethyl)ammonium]sulfate](/img/structure/B2929299.png)

![N-(2,8-Dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide](/img/structure/B2929301.png)

![7-ethyl-1,3-dimethyl-8-[(2E)-2-[(E)-4-phenylbut-3-en-2-ylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2929302.png)